Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-15(18)14-6-4-12(5-7-14)9-16-8-2-3-13(10-16)11-17/h4-7,13,17H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIDJWDAXLUQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCCC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-(hydroxymethyl)piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in the piperidine ring can undergo oxidation to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-((3-(carboxymethyl)piperidin-1-yl)methyl)benzoic acid.
Reduction: 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzyl alcohol.
Substitution: 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-2-nitrobenzoate or 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-2-bromobenzoate.
Scientific Research Applications
Chemistry
Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions makes it valuable in synthetic organic chemistry.
Synthetic Routes:
- The synthesis typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-(hydroxymethyl)piperidine under basic conditions, followed by esterification with methanol .
Biology
In biological research, this compound is instrumental in studying the interactions of piperidine derivatives with biological targets. Its potential pharmacological activities make it a candidate for drug development.
Mechanism of Action:
- The piperidine moiety allows interaction with neurotransmitter receptors (e.g., dopamine and serotonin), influencing signaling pathways.
- It may act as an agonist or antagonist depending on the target receptor .
Medicine
The compound has promising applications in medicinal chemistry , particularly in designing new therapeutic agents. Its structural characteristics align with many existing drugs, making it a useful scaffold for developing new medications.
Case Studies:
- Research has demonstrated its efficacy in modulating receptor activity, suggesting potential uses in treating neurological disorders .
Industry
In industrial applications, this compound is involved in producing specialty chemicals and materials. Its unique properties enable use in manufacturing polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the specific structural modifications.
Molecular Targets and Pathways:
Receptors: The compound may bind to neurotransmitter receptors, such as dopamine or serotonin receptors, influencing their signaling pathways.
Enzymes: It can inhibit or activate enzymes involved in metabolic processes, affecting the overall biochemical pathways in cells.
Comparison with Similar Compounds
Ethyl Benzoate Derivatives with Heterocyclic Substituents ()
Compounds such as I-6230 , I-6232 , I-6273 , I-6373 , and I-6473 (synthesized in 2011) share a benzoate ester backbone but differ in substituents and biological targets:
Key Differences :
Brominated Benzoate Esters and Derivatives ()
Structurally related brominated benzoates, such as those studied in 2022, exhibit high similarity scores (0.80–0.89) but divergent functional roles:
Key Differences :
Thieno[2,3-b]pyridine Derivatives ()
Thieno[2,3-b]pyridines, investigated as adenosine A1 receptor agonists, share structural motifs with the target compound:
- Similarity: Both incorporate nitrogen-containing heterocycles (piperidine vs. thienopyridine) for receptor interaction.
- Divergence: Thienopyridines lack the benzoate ester, instead relying on fused rings for planar rigidity, which enhances binding to adenosine receptors .
Biological Activity
Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate, with the CAS number 415952-27-1, is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring and a benzoate ester, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 263.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol |
| CAS Number | 415952-27-1 |
| Storage Temperature | Ambient |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Receptor Interaction:
- Neurotransmitter Receptors: The compound may act on dopamine and serotonin receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
Enzymatic Activity:
- It can modulate the activity of enzymes involved in metabolic pathways, acting as either an agonist or antagonist depending on the target.
Antibacterial and Antifungal Properties
Research has indicated that compounds containing piperidine derivatives often exhibit significant antibacterial and antifungal activities. This compound has been evaluated for these properties:
- In Vitro Studies: Various studies have reported that piperidine derivatives show inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, similar compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | Variable |
Anticancer Activity
This compound may also possess anticancer properties. Research indicates that certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines:
- Case Study: A derivative exhibited enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Research Findings
Recent studies have focused on the synthesis and evaluation of piperidine derivatives for their biological activities:
- Synthesis: The compound is synthesized through nucleophilic substitution reactions involving piperidine and benzoic acid derivatives .
- Biological Evaluation: In vitro assays have been conducted to assess the antibacterial and anticancer potential of various derivatives, showing promising results for future drug development .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate, and how can structural validation be performed?
Methodological Answer:
- Synthesis : A multi-step approach is typically employed. First, synthesize the piperidine core with a hydroxymethyl substituent (e.g., via reductive amination or cyclization reactions). Next, introduce the benzyl group via nucleophilic substitution or coupling reactions. For example, evidence from similar piperidine derivatives highlights the use of formaldehyde and HSO in forming hydroxymethyl intermediates . The methyl benzoate group can be introduced via esterification using methanol under acidic conditions.
- Structural Validation :
- NMR Spectroscopy : H and C NMR should confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for CH groups), hydroxymethyl protons (δ ~3.6–4.2 ppm), and ester carbonyl (δ ~165–170 ppm) .
- Elemental Analysis : Verify C, H, and N percentages (e.g., expected C% ~65–70%, H% ~7–8%, N% ~4–5%) .
- HPLC : Use reverse-phase HPLC with UV detection (254 nm) to assess purity (>95%) and retention time consistency .
Q. What solvent systems and purification strategies are optimal for isolating this compound?
Methodological Answer:
Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect decomposition events (e.g., mp ~96–98°C for related hydroxymethyl-piperidine derivatives) .
- Key Metrics : Degradation products (e.g., hydrolyzed ester or oxidized hydroxymethyl groups) should be quantified using LC-MS .
Advanced Research Questions
Q. How can potential synthetic impurities or by-products be identified and controlled?
Methodological Answer:
- Impurity Profiling :
- HPLC-MS : Use high-resolution MS to detect trace impurities (e.g., unreacted intermediates or cross-coupled by-products). For example, impurities in piperazine derivatives were identified using a mobile phase of methanol/buffer (65:35) at pH 4.6 .
- Reference Standards : Compare retention times and fragmentation patterns with known impurities (e.g., chlorinated or diphenylmethyl derivatives) .
- Mitigation Strategies : Optimize reaction stoichiometry (e.g., excess benzylating agent) and employ scavengers (e.g., molecular sieves) to suppress side reactions .
Q. What computational methods are suitable for studying this compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). For piperidine derivatives, docking studies have focused on hydrogen bonding with the hydroxymethyl group and π-π stacking of the benzoate moiety .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
- Validation : Cross-reference computational results with experimental assays (e.g., surface plasmon resonance for binding kinetics) .
Q. How can metabolic pathways and degradation products be characterized in vitro?
Methodological Answer:
- In Vitro Metabolism :
- Liver Microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quench reactions at 0, 15, 30, and 60 minutes.
- LC-HRMS : Use high-resolution mass spectrometry to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For example, hydroxylation of the piperidine ring or ester hydrolysis to the free acid may occur .
- Data Interpretation : Compare fragmentation patterns with databases (e.g., MetFrag) and synthesize suspected metabolites for confirmation .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization alongside radioligand binding).
- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
